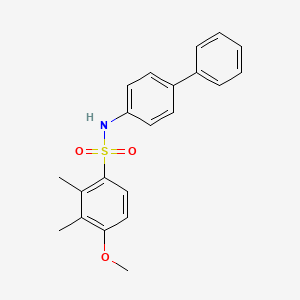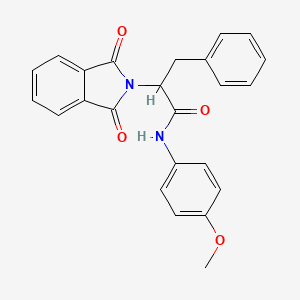![molecular formula C13H17ClN2O3 B4939683 N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4939683.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide, also known as CEP-701, is a synthetic small molecule that has been studied for its potential therapeutic applications in various diseases.
作用机制
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide inhibits the activity of FLT3 by binding to its ATP-binding site, thus preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and reduce the accumulation of amyloid-beta peptide in Alzheimer's disease. This compound has been found to have low toxicity and good pharmacokinetic properties in preclinical studies.
实验室实验的优点和局限性
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide has several advantages for lab experiments, including its low toxicity and good pharmacokinetic properties. However, its specificity for FLT3 may limit its use in certain types of cancer cells that do not overexpress FLT3. The synthesis of this compound is also complex and may require specialized equipment and expertise.
未来方向
There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide. One direction is to investigate its potential therapeutic applications in other diseases like leukemia, lymphoma, and multiple myeloma. Another direction is to develop more specific and potent FLT3 inhibitors that can overcome the limitations of this compound. Finally, the development of new synthetic methods for this compound may improve its accessibility and reduce its cost.
合成方法
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide can be synthesized by the reaction of 2-hydroxypropylamine with 4-chlorophenethylamine in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with ethylenediamine to form this compound.
科学研究应用
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide has been studied for its potential therapeutic applications in various diseases like cancer, neuroblastoma, and Alzheimer's disease. It has been shown to inhibit the activity of the receptor tyrosine kinase FLT3, which is overexpressed in many types of cancer cells. This compound has also been shown to induce apoptosis in neuroblastoma cells and reduce the accumulation of amyloid-beta peptide in Alzheimer's disease.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-9(17)8-16-13(19)12(18)15-7-6-10-2-4-11(14)5-3-10/h2-5,9,17H,6-8H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYOPWZNJNVFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4939603.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-3-(methylthio)aniline](/img/structure/B4939606.png)
![[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4939608.png)
![3-allyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939613.png)
![phenyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4939624.png)

![N-{2-[(1-naphthylmethyl)thio]-1,3-benzothiazol-6-yl}-2-(2-pyridinylthio)acetamide](/img/structure/B4939654.png)


![4-[(3,4-dichlorophenyl)amino]-3-(4-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B4939676.png)
![methyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939677.png)
![diethyl [2-(4-chloro-2,6-dimethylphenoxy)ethyl]malonate](/img/structure/B4939689.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939691.png)
